2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid
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Overview
Description
2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid is a compound that features a trifluoromethyl group attached to an oxolane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science . This compound’s unique structure and properties make it an interesting subject for various scientific research applications.
Preparation Methods
This process can be achieved using various reagents and catalysts under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity of molecules . In industry, it is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to these targets, thereby modulating its biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid include other trifluoromethyl-containing molecules. These compounds share the common feature of the trifluoromethyl group, which imparts unique chemical and physical properties. the specific structure of this compound, with its oxolane ring, distinguishes it from other trifluoromethyl compounds .
Biological Activity
2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid is a chemical compound characterized by its unique trifluoromethyl oxolane structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to the biological activity associated with the trifluoromethyl group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C7H9F3O3
- Molecular Weight : 198.14 g/mol
- CAS Number : 2580093-71-4
Potential Therapeutic Applications
- Anticancer Activity : Compounds with trifluoromethyl groups have been shown to exhibit anticancer properties. For instance, studies on isoxazole-based molecules with similar functional groups have demonstrated significant anti-cancer activity against various cell lines (e.g., MCF-7, 4T1) .
- Antimicrobial Properties : The presence of the trifluoromethyl group in other compounds has been linked to enhanced antimicrobial activity. This suggests that this compound may also possess similar properties.
The exact mechanism of action for this compound has not been fully elucidated. However, it is believed that the trifluoromethyl group can influence binding affinity to biological targets, modulating various cellular pathways. This interaction may lead to altered gene expression or enzyme activity, contributing to its biological effects .
Comparative Analysis with Similar Compounds
Comparing this compound with other trifluoromethyl-containing compounds reveals unique characteristics that may enhance its biological activity.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl acetic acid | Contains a pyridine ring | Exhibits different biological activities |
(2S,3S)-6-(trifluoromethyl)tetrahydrofuran-2-carboxylic acid | Tetrahydrofuran ring | Different stereochemistry affects biological activity |
Trifluoroacetate derivatives | Simple trifluoroacetate structure | Less complex than oxolane derivatives |
The unique oxolane structure combined with the trifluoromethyl group distinguishes this compound from others in terms of potential biological effects and applications .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research highlights its potential:
- Inhibition Studies : Research on similar compounds has indicated that structural modifications can significantly impact their inhibitory effects on various biological systems. For example, studies have shown that modifications in the trifluoromethyl group can enhance the potency of anticancer agents .
- Material Applications : Beyond pharmacological applications, this compound has been explored for incorporation into polymers and coatings due to its favorable chemical properties . These applications could indirectly support its biological relevance by enhancing drug delivery systems.
Properties
IUPAC Name |
2-[(3R,5S)-5-(trifluoromethyl)oxolan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-1-4(3-13-5)2-6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPTXJHMJDQCEW-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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